2-Methyloctahydropyrrolo[1,2-a]pyrazine
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Overview
Description
2-Methyloctahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused to a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including 2-Methyloctahydropyrrolo[1,2-a]pyrazine, can be achieved through various methods such as cyclization, ring annulation, and cycloaddition . One common approach involves the cyclization of appropriate precursors under specific conditions to form the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound typically involves optimizing these synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-Methyloctahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-Methyloctahydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of organic materials and natural products.
Mechanism of Action
The mechanism of action of 2-Methyloctahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. While the exact mechanisms are not fully understood, studies suggest that it may exert its effects through various biochemical pathways, including inhibition of enzymes, modulation of receptor activity, and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methyloctahydropyrrolo[1,2-a]pyrazine include other pyrrolopyrazine derivatives such as:
- 1-Methyloctahydropyrrolo[1,2-a]pyrazine
- 5H-pyrrolo[2,3-b]pyrazine derivatives
Uniqueness
This compound is unique due to its specific structural features and the resulting biological activities. Compared to other pyrrolopyrazine derivatives, it may exhibit distinct antimicrobial, antifungal, and antiviral activities, making it a valuable compound for various applications .
Properties
CAS No. |
59436-17-8 |
---|---|
Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H16N2/c1-9-5-6-10-4-2-3-8(10)7-9/h8H,2-7H2,1H3 |
InChI Key |
ATZWXDWXCISHBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2CCCC2C1 |
Origin of Product |
United States |
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